molecular formula C17H30N2O3 B2852738 tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate CAS No. 1286264-29-6

tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate

Cat. No. B2852738
M. Wt: 310.438
InChI Key: VMSVHAJBHVQJFN-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations . The carbamate group is also reactive and is used in the synthesis of various compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, tert-butyl carbamate is soluble in methylene chloride, chloroform, and alcohols .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . The tert-butyl group is instrumental in protecting the amine during the synthesis process, allowing for further reactions that would not be possible with an unprotected amine group.

Synthesis of Tetrasubstituted Pyrroles

It plays a critical role in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have potential applications in pharmaceuticals and materials science due to their structural diversity.

Chemical Transformations

The tert-butyl group’s unique reactivity pattern is exploited in various chemical transformations. Its steric bulk can influence the outcome of reactions, making it a valuable moiety for synthetic chemists .

Relevance in Nature

In nature, the tert-butyl group is part of biosynthetic and biodegradation pathways. Understanding its role can provide insights into natural processes and lead to the development of biomimetic synthetic routes .

Biocatalytic Processes

The compound’s structure could be leveraged in biocatalytic processes, where enzymes are used to catalyze chemical reactions. The tert-butyl group can affect enzyme specificity and reaction rates .

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and use. For example, tert-butyl carbamate has certain hazard statements associated with it .

Future Directions

The future directions for this compound would depend on its intended use and the current state of research in that area. The tert-butyl group has potential applications in biocatalytic processes .

properties

IUPAC Name

tert-butyl N-[4-(cyclopentanecarbonylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3/c1-17(2,3)22-16(21)19-14-10-8-13(9-11-14)18-15(20)12-6-4-5-7-12/h12-14H,4-11H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSVHAJBHVQJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-(cyclopentanecarbonylamino)cyclohexylcarbamate

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